molecular formula C8H3ClN4 B13471450 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile

4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile

Cat. No.: B13471450
M. Wt: 190.59 g/mol
InChI Key: XUCDZDHVJIDVOY-UHFFFAOYSA-N
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Description

4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3ClN4. It belongs to the class of pyrido[3,2-d]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. Common methods include the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . These reactions are usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The process may include steps such as nucleophilic substitution, oxidation, and chlorination to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Cyclization: Catalysts such as palladium or copper salts.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[3,2-d]pyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a vital role in regulating cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for developing targeted therapies .

Properties

Molecular Formula

C8H3ClN4

Molecular Weight

190.59 g/mol

IUPAC Name

4-chloropyrido[3,2-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C8H3ClN4/c9-8-7-6(11-4-12-8)2-1-5(3-10)13-7/h1-2,4H

InChI Key

XUCDZDHVJIDVOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NC=N2)Cl)N=C1C#N

Origin of Product

United States

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